molecular formula C21H31N3O8 B3950616 Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

Cat. No.: B3950616
M. Wt: 453.5 g/mol
InChI Key: SCJPNCWKYNWDGB-UHFFFAOYSA-N
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Description

Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid is a complex organic compound that features a piperazine ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the furan derivative.

    Preparation of Piperidine Intermediate: The piperidine intermediate can be synthesized by reacting 5-methylfuran-2-carboxylic acid with an appropriate amine under acidic conditions to form the corresponding amide. This amide is then reduced to yield the piperidine intermediate.

    Preparation of Piperazine Intermediate: The piperazine intermediate can be synthesized by reacting ethyl piperazine-1-carboxylate with an appropriate acyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the piperidine and piperazine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine and piperidine derivatives.

Scientific Research Applications

Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Pharmacology: Studies focus on its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(5-methylfuran-2-yl)methyl]amino}piperidine-1-carboxylate: This compound shares a similar core structure but differs in the functional groups attached to the piperidine and piperazine rings.

    Ethyl 5-methylfuran-2-carboxylate: This compound contains the furan ring but lacks the piperidine and piperazine moieties.

Uniqueness

Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4.C2H2O4/c1-3-25-19(24)22-12-10-21(11-13-22)18(23)16-6-8-20(9-7-16)14-17-5-4-15(2)26-17;3-1(4)2(5)6/h4-5,16H,3,6-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJPNCWKYNWDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=C(O3)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
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Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
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Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
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Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
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Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid
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Ethyl 4-[1-[(5-methylfuran-2-yl)methyl]piperidine-4-carbonyl]piperazine-1-carboxylate;oxalic acid

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